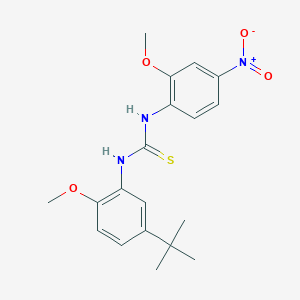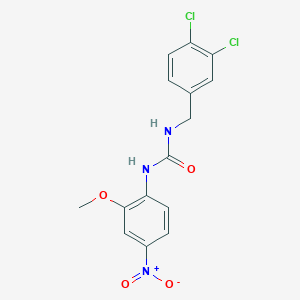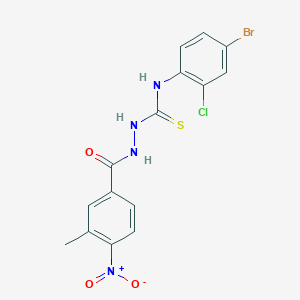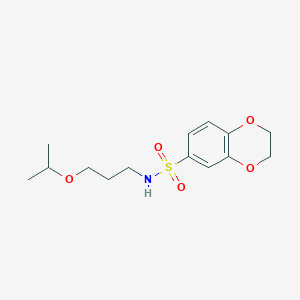![molecular formula C26H29NO2 B4126396 N-benzyl-N-[3-(4-methoxyphenyl)-4-phenylbutyl]acetamide](/img/structure/B4126396.png)
N-benzyl-N-[3-(4-methoxyphenyl)-4-phenylbutyl]acetamide
Descripción general
Descripción
N-benzyl-N-[3-(4-methoxyphenyl)-4-phenylbutyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a phenylbutyl chain, all linked to an acetamide moiety. Its complex structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[3-(4-methoxyphenyl)-4-phenylbutyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is subsequently acylated with acetic anhydride or acetyl chloride to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-[3-(4-methoxyphenyl)-4-phenylbutyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or hydroxyl groups in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-N-[3-(4-methoxyphenyl)-4-phenylbutyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-[3-(4-methoxyphenyl)-4-phenylbutyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression Modulation: Influencing the expression of genes involved in various biological functions.
Comparación Con Compuestos Similares
N-benzyl-N-[3-(4-methoxyphenyl)-4-phenylbutyl]acetamide can be compared with other similar compounds, such as:
N-benzyl-N-[3-(4-hydroxyphenyl)-4-phenylbutyl]acetamide: Differing by the presence of a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
N-benzyl-N-[3-(4-chlorophenyl)-4-phenylbutyl]acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects.
Propiedades
IUPAC Name |
N-benzyl-N-[3-(4-methoxyphenyl)-4-phenylbutyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-21(28)27(20-23-11-7-4-8-12-23)18-17-25(19-22-9-5-3-6-10-22)24-13-15-26(29-2)16-14-24/h3-16,25H,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYXATQMBACQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(CC1=CC=CC=C1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-(4-nitrophenyl)-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea;hydrochloride](/img/structure/B4126322.png)
![2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-4-bromophenol](/img/structure/B4126330.png)
![2-[4-(butan-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4126336.png)

![DIMETHYL 2-[1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)BUTYL]MALONATE](/img/structure/B4126346.png)


![3-{1-[(5-ethyl-2-thienyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4126366.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4126375.png)
![1-(2-Ethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4126383.png)

![10-chloro-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4126405.png)
![ethyl 2-({[2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4126406.png)

